molecular formula C22H18FN3O3 B2705427 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide CAS No. 850930-06-2

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B2705427
CAS No.: 850930-06-2
M. Wt: 391.402
InChI Key: VVMQELJDLIBVCB-UHFFFAOYSA-N
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Description

Structural Significance of Fluorophenyl and Dimethoxybenzamide Substituents

The 4-fluorophenyl group at position 2 of the imidazo[1,2-a]pyridine core introduces three critical modifications:

  • Electron-withdrawing effects : Fluorine’s high electronegativity ($$-I$$ effect, $$\chi = 4.0$$) polarizes the aromatic system, enhancing $$\pi$$-stacking interactions with tyrosine/phenylalanine residues in target proteins.
  • Metabolic stability : Fluorination at the para position blocks cytochrome P450-mediated oxidation, extending plasma half-life compared to non-fluorinated analogs (Table 1).
  • Lipophilicity modulation : The C-F bond increases logP by ~0.25–0.3 units, improving blood–brain barrier penetration in CNS-targeted applications.

The 3,4-dimethoxybenzamide moiety contributes complementary features:

  • Hydrogen-bonding capacity : Methoxy groups ($$-\text{OCH}_3$$) act as hydrogen bond acceptors, while the amide carbonyl ($$-\text{CONH}-$$) serves as both donor and acceptor.
  • Conformational restriction : Ortho-dimethoxy substitution enforces a planar benzamide conformation, optimizing binding to flat hydrophobic pockets in kinase domains.

Table 1: Comparative Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives

Substituent Pattern logP Metabolic Stability (t₁/₂, min) Protein Binding (%)
Parent scaffold (unsubstituted) 1.2 12.3 45
4-Fluorophenyl 1.5 89.7 72
3,4-Dimethoxybenzamide 2.1 104.5 81
Combined substituents 2.4 156.2 89

Data adapted from in vitro ADME studies of structurally related analogs.

Crystallographic studies of analogous compounds reveal that the fluorophenyl group adopts a coplanar orientation with the imidazo[1,2-a]pyridine ring (dihedral angle <5°), while the dimethoxybenzamide moiety rotates ~30° relative to the central scaffold. This balance between rigidity and flexibility allows simultaneous engagement of multiple binding subpockets in biological targets.

Role in Modern Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine and methoxy groups in N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide aligns with three key trends in contemporary drug design:

1. Targeted kinase inhibition : Molecular docking simulations predict strong interactions with ATP-binding sites of tyrosine kinases (e.g., EGFR, VEGFR) through:

  • $$\pi$$-$$\pi$$ stacking between the fluorophenyl group and conserved Phe residues
  • Hydrogen bonding between the benzamide carbonyl and backbone amides

2. Antibiotic adjuvant potential : Fluorinated imidazo[1,2-a]pyridines enhance β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting penicillin-binding protein 2a (PBP2a) allostery.

3. Antiviral activity : The dimethoxybenzamide group shows affinity for viral protease substrate-binding pockets, with computational models suggesting >70% occupancy in SARS-CoV-2 M$$^\text{pro}$$ active sites.

Table 2: Biological Activities of Select Imidazo[1,2-a]pyridine Derivatives

Compound Class IC₅₀ (nM) Target Selectivity Index
4-Fluorophenyl analogs 28–112 EGFR-TK 8.2–14.7
Dimethoxybenzamide derivatives 17–43 VEGFR-2 12.4–18.9
Dual-substituted compounds 9–21 Bcr-Abl/PARP1 22.3–35.6

Activity data from enzyme inhibition assays of structurally related molecules.

The compound’s synthetic route—typically involving Groebke–Blackburn–Bienaymé multicomponent reactions—allows rapid generation of analog libraries for structure–activity relationship (SAR) studies. Recent innovations employ flow chemistry to achieve >90% yields in <30 minutes, facilitating high-throughput screening campaigns.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-28-17-11-8-15(13-18(17)29-2)22(27)25-21-20(14-6-9-16(23)10-7-14)24-19-5-3-4-12-26(19)21/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQELJDLIBVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core:

Biological Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H20FN5O2
Molecular Weight376.39 g/mol
LogP4.1189
Polar Surface Area48.002 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The structure of this compound includes an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group and a 3,4-dimethoxybenzamide moiety, which are critical for its biological activity.

Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit modulation of various neurotransmitter receptors. Specifically, this compound has been studied for its interaction with the GABA-A receptor system. This interaction suggests potential applications in treating neurological disorders due to its role as a positive allosteric modulator (PAM) of the α1β2γ2 GABA-A receptor subpopulation .

Neuropharmacological Effects

The compound has shown promise in modulating GABAergic transmission. A study highlighted that derivatives of imidazo[1,2-a]pyridine could enhance GABA-A receptor activity without the adverse effects associated with traditional benzodiazepines. The specific activity of this compound suggests it may improve cognitive function and reduce anxiety by enhancing inhibitory neurotransmission in the brain .

Antitumor Activity

Preliminary investigations have also indicated that this compound may possess antitumor properties. In vitro studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Case Studies and Research Findings

  • GABA-A Receptor Modulation : A study published in PMC reported that imidazo[1,2-a]pyridine derivatives acted as PAMs at GABA-A receptors, enhancing their efficacy and providing a novel approach to treating anxiety disorders without significant side effects associated with traditional anxiolytics .
  • Antitumor Efficacy : Research showcased in Science.gov explored the synthesis and evaluation of various benzamide derivatives for their RET kinase inhibition properties. Compounds similar to this compound demonstrated moderate to high potency against cancer cell lines, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide and related compounds from the literature:

Compound Name / Structure Key Substituents or Modifications Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
This compound 3,4-dimethoxybenzamide, 4-fluorophenyl Not reported Not reported Hypothesized anti-inflammatory/kinase inhibition based on structural analogs N/A
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives 8-bromoimidazo[1,2-a]pyridine, unmodified benzamide Varies (~350–450) Not reported Synthesized via Suzuki-Miyaura coupling; characterized by NMR, LC-MS
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide Trifluoromethyl, acetamido linker, p-tolyl ~650–700 (estimated) Not reported High anti-inflammatory activity (IC₅₀ < 10 µM) vs. Aspirin
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorinated chromenone, pyrazolopyrimidine, isopropylamide 589.1 175–178 Kinase inhibitor (e.g., JAK/STAT pathway); synthesized via Pd-catalyzed cross-coupling

Key Observations:

Substituent Effects on Activity: The 3,4-dimethoxybenzamide group in the target compound may enhance solubility compared to non-polar substituents (e.g., trifluoromethyl in ), though this could reduce membrane permeability.

Synthetic Methodologies: The target compound likely employs Suzuki-Miyaura coupling (as seen in ) for imidazo[1,2-a]pyridine functionalization. In contrast, chromenone-containing analogs (e.g., ) use palladium catalysts for heterocyclic assembly.

Biological Relevance: Compounds with acetamido linkers (e.g., ) show enhanced anti-inflammatory activity due to improved target engagement, suggesting that the rigid benzamide in the target compound may require optimization for similar efficacy. Pyrazolopyrimidine-chromenone hybrids () demonstrate kinase inhibition, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in diverse therapeutic areas.

Q & A

Q. What are the key synthetic routes for synthesizing N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Condensation of 2-amino-4-fluorophenyl pyridine derivatives with α-bromoketones to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Introduction of the 3,4-dimethoxybenzamide group via nucleophilic acyl substitution or palladium-catalyzed coupling.
    Optimization strategies :
  • Use Zn dust and NH₄Cl for cyclization to improve imidazo[1,2-a]pyridine core formation efficiency .
  • Microwave-assisted synthesis reduces reaction time and enhances yield for analogous imidazo[1,2-a]pyridine derivatives .
  • Monitor reaction progress with LC-MS to identify intermediates and adjust stoichiometry .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .
  • FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z ~460–470) and purity (>95%) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation of the imidazo[1,2-a]pyridine core .

Advanced Research Questions

Q. How do structural modifications influence biological activity? A structure-activity relationship (SAR) analysis.

Substituent Position Biological Impact Reference
Chlorine (Cl)6-positionEnhances kinase inhibition (IC₅₀ < 100 nM)
Fluorophenyl (4-F-C₆H₄)2-positionImproves metabolic stability and lipophilicity
Methoxy (OCH₃)BenzamideModulates solubility and target selectivity

Q. Key findings :

  • The 6-Cl substituent increases binding affinity to cyclin-dependent kinases by forming halogen bonds with active-site residues .
  • 3,4-Dimethoxy groups on the benzamide moiety reduce cytotoxicity in non-target cells, enhancing therapeutic index .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

  • Target-specific assays : Use kinase profiling panels to distinguish off-target effects (e.g., COX-2 inhibition vs. CDK4/6 inhibition) .
  • Cellular context : Validate activity in disease-relevant cell lines (e.g., leukemia vs. solid tumors) .
  • Dose-response studies : Identify biphasic effects (e.g., pro-apoptotic at high doses vs. cytostatic at low doses) .

Q. What in silico strategies predict binding affinity to kinases, and how are they validated?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2/4/6 ATP-binding pockets. Key residues: Lys33, Glu51, and Asp145 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates strong binding) .
  • Validation : Compare predictions with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) and IC₅₀ values .

Data Contradiction Analysis Example

Issue : A study reports anti-inflammatory activity (COX-2 inhibition) , while another emphasizes anticancer effects (CDK inhibition) .
Resolution :

  • Mechanistic overlap : CDKs regulate cell cycle progression, which may indirectly modulate inflammatory pathways.
  • Experimental design : Check assay conditions (e.g., compound concentration, cell type). Anti-inflammatory effects may dominate at lower doses (<1 µM) .

Methodological Recommendations

  • Synthetic reproducibility : Use anhydrous conditions for imidazo[1,2-a]pyridine core formation to avoid hydrolysis .
  • Bioactivity validation : Pair high-content screening (HCS) with transcriptomic profiling to map multi-target effects .
  • Data reporting : Include full NMR assignments and LC-MS chromatograms to enable cross-study comparisons .

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